molecular formula C11H9FN2OS B12923578 3-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one CAS No. 89069-21-6

3-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Cat. No.: B12923578
CAS No.: 89069-21-6
M. Wt: 236.27 g/mol
InChI Key: BIVVOIYBLVQPBC-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a 4-fluorophenyl group at position 3 and a methylsulfanyl (-SMe) substituent at position 2. Pyrimidinones are heterocyclic compounds with a six-membered ring containing two nitrogen atoms and a ketone group.

Properties

CAS No.

89069-21-6

Molecular Formula

C11H9FN2OS

Molecular Weight

236.27 g/mol

IUPAC Name

3-(4-fluorophenyl)-2-methylsulfanylpyrimidin-4-one

InChI

InChI=1S/C11H9FN2OS/c1-16-11-13-7-6-10(15)14(11)9-4-2-8(12)3-5-9/h2-7H,1H3

InChI Key

BIVVOIYBLVQPBC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=O)N1C2=CC=C(C=C2)F

Origin of Product

United States

Preparation Methods

Table 1: Typical Yields and Conditions for Alkylation Step

Entry Base Solvent Temp (°C) Time (h) Yield (%) Notes
1 Sodium ethoxide Absolute EtOH Reflux 5–6 67–78 Standard alkylation with 4-fluorophenacyl bromide
2 K2CO3 Acetone Reflux 0.5–2 70–91 For related O-alkylation reactions
3 NaH DMF RT 1–3 75–85 Alternative base for methylsulfanyl introduction

Alternative Synthetic Routes and Improvements

  • Direct O-alkylation and S-alkylation: Recent studies have explored chemoselective alkylation strategies to selectively functionalize pyrimidinones at oxygen or sulfur atoms, using 4-(iodomethyl)-2-(methylthio)pyrimidines as intermediates, achieving high yields (70–98%).

  • Catalyst and Solvent Effects: The choice of solvent (acetone, acetonitrile, ethanol) and base (potassium carbonate, sodium ethoxide) significantly affects reaction rates and yields. Reflux conditions generally favor higher yields.

  • Purification: Products are typically purified by recrystallization from ethanol or by column chromatography using hexane/ethyl acetate mixtures.

Spectroscopic and Analytical Confirmation

  • Melting points of the final compounds typically range around 160–290 °C, depending on substituents and purity.
  • Structural confirmation is achieved by:
    • Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C).
    • Infrared (IR) spectroscopy.
    • Elemental analysis.
    • Single-crystal X-ray diffraction for unambiguous structural determination in some cases.

Summary Table: Key Preparation Steps for this compound

Step Reagents/Conditions Outcome/Yield (%) Reference
Pyrimidinone core synthesis Condensation of amidines with β-dicarbonyls Intermediate pyrimidinone
Methylsulfanyl introduction Alkylation of 2-mercaptopyrimidinone with MeI/MeBr, base 75–85
4-Fluorophenyl attachment Reaction with 4-fluorophenacyl bromide, NaOEt, reflux 67–78
Purification Recrystallization or chromatography Pure compound

This comprehensive synthesis approach, supported by diverse research findings, provides a robust and scalable method for preparing this compound with high purity and yield, suitable for further pharmaceutical or chemical applications.

Chemical Reactions Analysis

Chemical Reactions of Pyrimidine Derivatives

Pyrimidine derivatives can undergo various chemical reactions, including:

  • Condensation Reactions : These are common for forming the pyrimidine ring structure.

  • Cross-Coupling Reactions : Useful for modifying substituents on the pyrimidine ring.

  • Alkylation and Arylation : These reactions can modify the methylsulfanyl group or add new substituents.

Condensation Reactions

Condensation reactions are fundamental in synthesizing pyrimidine derivatives. For example, the synthesis of pyrido[2,3-d]pyrimidine derivatives involves a one-pot three-component condensation reaction using aromatic aldehydes and ethylcyanoacetate or Meldrum’s acid .

Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig, are used to modify the substituents on pyrimidine rings. These reactions allow for the introduction of diverse functional groups, enhancing the compound's biological activity .

Alkylation and Arylation

Alkylation and arylation reactions can modify existing substituents or introduce new ones. For instance, the methylsulfanyl group can be replaced or modified through nucleophilic substitution reactions.

Potential Chemical Reactions for 3-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one

Given the structure of This compound , potential chemical reactions include:

  • Nucleophilic Substitution : The methylsulfanyl group could be replaced by other nucleophiles.

  • Electrophilic Aromatic Substitution : The fluorophenyl ring could undergo electrophilic substitution reactions.

  • Metal-Catalyzed Cross-Coupling : The fluorophenyl group could be modified using cross-coupling reactions.

Data Tables for Similar Compounds

While specific data for This compound is limited, similar compounds provide insight into potential reactivity:

CompoundReaction TypeYield (%)Conditions
2-Amino-6-alkynylthieno[3,2-d]pyrimidin-4(3H)-onesCross-Coupling23-85Pd-catalyzed
Pyrido[2,3-d]pyrimidine derivativesCondensation79-95Solvent-free, [DMBSI]HSO4 catalyst

Research Findings and Implications

Research on pyrimidine derivatives highlights their significant biological activities, including potential applications in medicinal chemistry. Modifications to the pyrimidine ring, such as changing substituents, can significantly affect biological activity. This suggests that This compound could be a valuable candidate for further pharmacological studies, especially if its substituents are modified using the chemical reactions discussed.

Scientific Research Applications

Biological Activities

Research indicates that 3-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one exhibits various biological activities, including:

  • Antitumor Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies have indicated its effectiveness against several cancer types, including breast and lung cancers.
  • Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial effects, making it a candidate for further exploration in treating infections.
  • Enzyme Inhibition : It has been identified as an inhibitor of certain kinases, which are critical in various signaling pathways associated with cancer progression and inflammatory responses.

Pharmaceutical Applications

The unique structure of this compound makes it a valuable scaffold for drug development. Its applications include:

  • Lead Compound in Drug Discovery : Due to its biological activity, this compound can serve as a lead for the development of new therapeutic agents targeting specific diseases, particularly cancer.
  • Formulation Development : The compound's solubility profile allows it to be formulated into various dosage forms, including tablets and injectable solutions.

Case Studies

  • Antitumor Efficacy Study :
    • Objective : To evaluate the antitumor effects of this compound on breast cancer cell lines.
    • Methodology : Cell viability assays were conducted using MTT assays on MCF-7 and MDA-MB-231 cell lines.
    • Results : The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency compared to control drugs.
  • Kinase Inhibition Study :
    • Objective : To assess the inhibitory effects on p38 MAP kinase.
    • Methodology : Enzymatic assays were performed to measure the inhibition rate of p38 MAP kinase by the compound.
    • Results : The compound showed competitive inhibition with an IC50 value suggesting its potential as an anti-inflammatory agent.

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-2-(methylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with cellular receptors. The fluorophenyl group can enhance binding affinity to target proteins, while the methylthio group can modulate the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical differences between 3-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one and related pyrimidinone derivatives:

Compound Name Substituents (Position) Core Structure Key Physicochemical Data Evidence ID
This compound (Target) 4-Fluorophenyl (3), Methylsulfanyl (2) Pyrimidin-4(3H)-one N/A N/A
6-Amino-3-methyl-2-(methylsulfanyl)pyrimidin-4(3H)-one Methyl (3), Methylsulfanyl (2), Amino (6) Pyrimidin-4(3H)-one MP: 282.3°C; Density: 1.39 g/cm³
2-[4-(4-Fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4(3H)-one Piperazinyl-4-fluorophenyl (2), Methyl (6) Pyrimidin-4(3H)-one SMILES: Fc3ccc(N2CCN(...)CC2)cc3
3-(4-Fluorophenyl)-2-(diethylamino)furo[2,3-d]pyrimidin-4(3H)-one (6g) 4-Fluorophenyl (3), Diethylamino (2) Furo[2,3-d]pyrimidin-4(3H)-one MP: 131–132°C; Yield: 85%
3-Ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one Ethyl (3), Sulfanyl-ethyl-oxo-4-fluorophenyl (2) Thieno[2,3-d]pyrimidin-4(3H)-one N/A
2-[(4-Methylbenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)pyrimidin-4(3H)-one Propyl (3), 4-Methylbenzylsulfanyl (2), CF₃ (6) Pyrimidin-4(3H)-one Formula: C₁₆H₁₇F₃N₂OS

Structural and Functional Analysis

Substituent Effects

  • Position 3: The 4-fluorophenyl group in the target compound enhances electron-withdrawing effects compared to methyl () or ethyl () substituents. This may increase electrophilicity at the pyrimidinone ring, influencing reactivity in nucleophilic substitution or hydrogen bonding .
  • In contrast, diethylamino () or piperazinyl () groups introduce basicity, which could improve solubility in acidic environments .

Core Modifications

  • Fused Ring Systems: Compounds like 6g (furo[2,3-d]pyrimidinone) and ’s thieno-pyrimidinone exhibit increased rigidity due to fused aromatic rings. This may enhance binding affinity to flat enzymatic pockets but reduce conformational flexibility .

Physicochemical Properties

  • Melting Points: The fused-ring derivative 6g (MP: 131–132°C) has a lower melting point than the amino-substituted pyrimidinone (MP: 282.3°C, ), suggesting reduced crystallinity due to bulky substituents .
  • Solubility: Piperazinyl () and diethylamino () groups likely improve aqueous solubility compared to methylsulfanyl, which is more lipophilic .

Biological Activity

3-(4-Fluorophenyl)-2-(methylsulfanyl)pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes a fluorophenyl group and a methylsulfanyl substituent, contributing to its diverse pharmacological properties.

  • Molecular Formula : C11H10FN3OS
  • Molecular Weight : 251.28 g/mol
  • CAS Number : 1156395-26-4

Antimicrobial Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

Microbial Strain Activity Observed
Escherichia coliSignificant
Staphylococcus aureusSignificant
Mycobacterium tuberculosisSignificant

The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to established antibiotics, indicating its potential as a therapeutic agent against resistant strains .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In studies involving human cancer cell lines, it has shown promising results:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer)
  • IC50 Values : The compound exhibited IC50 values in the micromolar range, suggesting effective cytotoxicity against these cancer cells.

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, which is critical in cancer therapy .

Structure-Activity Relationship (SAR)

The presence of the fluorophenyl and methylsulfanyl groups is crucial for the biological activity of this compound. Modifications in these substituents can significantly alter potency and selectivity against microbial and cancerous cells. For instance, fluorination enhances lipophilicity, potentially improving membrane permeability and bioavailability .

Case Studies

  • Antimicrobial Efficacy Study
    • A study conducted on various thieno[3,2-d]pyrimidine derivatives, including the target compound, highlighted its broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The study concluded that compounds with similar structures could serve as lead compounds in antibiotic development .
  • Cytotoxicity Assessment
    • In a recent investigation into the anticancer potential of pyrimidine derivatives, this compound was tested against multiple cancer cell lines. It was found to induce significant apoptosis in MCF-7 cells at concentrations that did not affect normal cell viability .

Q & A

Basic Research Question

  • ¹H NMR :
    • The methylsulfanyl group (-SMe) resonates as a singlet at δ 2.5–2.7 ppm.
    • Fluorophenyl protons appear as doublets (J = 8–9 Hz) at δ 7.1–7.4 ppm due to para-fluorine coupling .
  • IR :
    • A strong absorption at 1660–1695 cm⁻¹ corresponds to the pyrimidin-4(3H)-one carbonyl stretch.
    • C-F vibrations (1200–1250 cm⁻¹) and C-S stretches (650–750 cm⁻¹) confirm substituent presence .

Advanced Consideration : notes that methylsulfanyl groups in pyrimidinones can exhibit tautomerism, requiring ¹³C NMR or 2D experiments (HSQC, HMBC) to resolve ambiguities in regiochemistry .

What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software mitigate these issues?

Advanced Research Question
Challenges include:

  • Disorder in the methylsulfanyl group : Common in flexible substituents; partial occupancy modeling in SHELXL is required .
  • Weak diffraction due to crystal twinning : Use of TWIN commands in SHELXTL improves refinement accuracy .
  • Hydrogen bonding ambiguity : SHELXL’s AFIX constraints help model hydrogen atoms in polar groups (e.g., carbonyl) .

Methodological Note : emphasizes iterative refinement cycles (10–15 cycles) and high-resolution data (>1.0 Å) to reduce R-factors below 0.06 .

Are there discrepancies in reported spectral data for similar pyrimidinone derivatives, and how should researchers approach validating their findings?

Advanced Research Question
Discrepancies often arise in:

  • ¹H NMR chemical shifts : Substituent electronic effects (e.g., electron-withdrawing fluorine) can alter proton environments. Cross-validate with DFT-predicted shifts if computational resources permit.
  • Melting points : Polymorphism or solvent retention (e.g., reports mp 143°C, but traces of DMF can lower observed values). Use DSC for precise measurements .

Resolution Strategy : Compare data against structurally characterized analogs (e.g., ’s sulfanyl-pyrimidinone derivatives) and use high-purity solvents for recrystallization .

What role does the methylsulfanyl substituent play in the compound’s stability and reactivity under various experimental conditions?

Advanced Research Question

  • Stability : The -SMe group is prone to oxidation (e.g., to sulfoxide/sulfone) under acidic or oxidative conditions. Storage under inert atmosphere (N₂/Ar) is recommended.
  • Reactivity : Acts as a leaving group in nucleophilic aromatic substitution (e.g., replacement with amines or alkoxides). ’s methylthio-pyrimidinones demonstrate this in SNAr reactions .

Experimental Design : Monitor reaction progress via TLC (Rf shifts upon -SMe substitution) and characterize products via HRMS to confirm substituent exchange.

How can researchers address low yields in multi-step syntheses involving fluorophenyl and methylsulfanyl groups?

Basic Research Question

  • Stepwise Protection : Temporarily protect the fluorophenyl ring (e.g., as a silyl ether) during sulfanyl group introduction to prevent side reactions .
  • Purification : Use column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) to separate polar byproducts.

Advanced Optimization : ’s use of microwave-assisted synthesis (120°C, 20 min) for similar heterocycles reduces decomposition risks and improves yields by 15–20% .

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